3-(1,3-Oxazol-5-yl)piperidine chemical structure and properties
3-(1,3-Oxazol-5-yl)piperidine chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(1,3-Oxazol-5-yl)piperidine[1]
Executive Summary: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), 3-(1,3-Oxazol-5-yl)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This molecule synergizes the high aqueous solubility and hydrogen-bonding capability of the piperidine ring with the aromatic, metabolic stability, and bioisosteric properties of the 1,3-oxazole moiety.[1]
This guide provides a rigorous technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and utility in medicinal chemistry.[1][2][3] It is designed for researchers requiring actionable data for library synthesis and lead optimization.[1]
Section 1: Chemical Profile & Physicochemical Properties[1][4]
The core structure consists of a saturated six-membered nitrogen heterocycle (piperidine) linked at the C3 position to the C5 position of a 1,3-oxazole ring.[1] This specific connectivity is critical; unlike the 4-substituted analogs, the 3-substituted piperidine introduces chirality (C3 is a stereocenter), offering vectors for exploring asymmetrical binding pockets.[1]
Table 1: Physicochemical Data Profile
| Property | Value / Descriptor | Context for Drug Design |
| IUPAC Name | 3-(1,3-Oxazol-5-yl)piperidine | Core scaffold nomenclature |
| CAS Number | 1864062-33-8 (dihydrochloride) | Primary commercial salt form |
| Molecular Formula | C | Fragment-like chemical space |
| Molecular Weight | 152.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3) |
| cLogP | ~0.5 (Predicted) | High hydrophilicity; excellent oral bioavailability potential |
| TPSA | ~38 Å | High membrane permeability (Brain penetration likely) |
| pKa (Piperidine) | ~9.5 - 10.5 | Basic center; forms salts (HCl) for solubility |
| pKa (Oxazole) | ~0.8 | Very weak base; remains neutral at physiological pH |
| H-Bond Donors | 1 (NH) | Critical for backbone interactions |
| H-Bond Acceptors | 3 (N, O, N) | Versatile interaction points |
Analyst Note: The low molecular weight (<200 Da) and low cLogP make this an exemplary "fragment" starting point. The secondary amine allows for rapid diversification (amide coupling, reductive amination), while the oxazole acts as a stable bioisostere for carbonyls or carboxylic acids.[1]
Section 2: Synthetic Architecture
The synthesis of 3-(1,3-Oxazol-5-yl)piperidine is non-trivial due to the need to construct the oxazole ring efficiently while maintaining the integrity of the piperidine amine.[1] The most robust, field-proven method utilizes the Van Leusen Oxazole Synthesis .[1]
Retrosynthetic Analysis
The strategy involves the reaction of a protected piperidine-3-carboxaldehyde with Tosylmethyl Isocyanide (TosMIC).[1] This [3+2] cycloaddition is favored for generating 5-substituted oxazoles specifically.[1]
Figure 1: Retrosynthetic logic flow for the construction of the oxazole-piperidine core.
Detailed Experimental Protocol (Van Leusen Route)
Objective: Synthesis of tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate (Intermediate).
Reagents:
-
tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 eq)[1]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Methanol (anhydrous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 3-formylpiperidine-1-carboxylate (10 mmol) in anhydrous methanol (50 mL).
-
Reagent Addition: Add TosMIC (11 mmol) and K
CO (20 mmol) to the solution. -
Cyclization: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][5] Reaction typically completes in 3–6 hours.[1]
-
Workup: Cool to room temperature. Remove methanol under reduced pressure.[1] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (SiO , 0-40% EtOAc in Hexanes).
Deprotection (Final Step):
-
Dissolve the intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 1 hour.
-
Concentrate to dryness to yield the 3-(1,3-Oxazol-5-yl)piperidine salt .
Section 3: Mechanistic & Structural Insights
Understanding the reactivity of this scaffold is crucial for downstream derivatization.[1]
The Oxazole Ring
The 1,3-oxazole ring is aromatic but less resonance-stabilized than furan or thiophene.[1]
-
Basicity: The nitrogen at position 3 is weakly basic (pKa ~0.8). It does not protonate under physiological conditions, serving instead as a hydrogen bond acceptor.[1]
-
Metabolic Stability: Oxazoles are generally resistant to oxidative metabolism (CYP450) compared to furans, making them excellent spacers in drug design.
The Piperidine Ring (C3-Chirality)
The 3-position substitution creates a chiral center.[1]
-
Stereochemistry: The commercial material is often racemic.[1] However, for high-affinity binding, enantiomeric separation (chiral HPLC) or asymmetric synthesis is recommended.[1] The (S)- and (R)-enantiomers will project the oxazole vector in significantly different trajectories (approx.[1] 109.5° tetrahedral angle difference).
Figure 2: Functional pharmacophore map of the scaffold.
Section 4: Applications in Drug Discovery
Researchers utilize this scaffold primarily for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .[1]
-
Kinase Inhibitors: The oxazole nitrogen can interact with the hinge region of kinases (ATP-binding site), while the piperidine extends into the solvent-exposed region or ribose pocket.[1]
-
GPCR Ligands: 3-substituted piperidines are privileged structures for aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1] The oxazole provides a rigid aromatic spacer that mimics phenyl or amide groups found in neurotransmitters.[1]
-
Bioisosterism:
-
Oxazole vs. Amide: The oxazole ring is a classic bioisostere for an amide bond (-CONH-).[1] It locks the conformation and removes the H-bond donor, which can improve membrane permeability.[1]
-
Oxazole vs. Carboxylic Acid: In some contexts, the oxazole serves as a carboxylic acid surrogate due to its planar, polar nature.[1]
-
Section 5: Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic (especially as HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Handling: Use in a fume hood.[1] The free base may be volatile; handle salts to prevent inhalation exposure.[1]
References
-
PubChem. "3-(1,3-oxazol-5-yl)piperidine dihydrochloride."[1][6] National Library of Medicine.[1] Accessed 2026.[1][6][4][7] Link
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972.[1] Link
-
BldPharm. "3-(1,3-oxazol-5-yl)piperidine dihydrochloride Product Data." BldPharm Catalog. Accessed 2026.[1][6][4][7] Link
-
Biosynth. "4-(1,3-Oxazol-5-yl)piperidine dihydrochloride (Analog Reference)." Biosynth. Accessed 2026.[1][6][4][7] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(1,3-oxazol-5-yl)piperidine dihydrochloride (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. 3-(1,3-oxazol-5-yl)piperidine [1864062-33-8] | King-Pharm [king-pharm.com]
